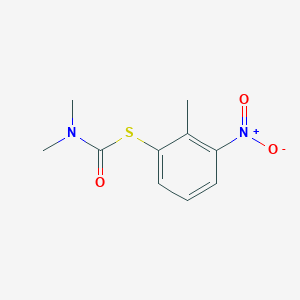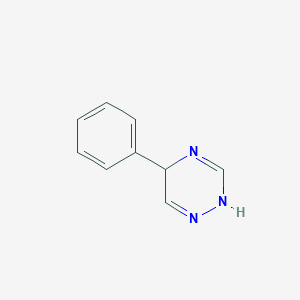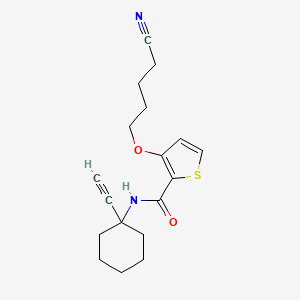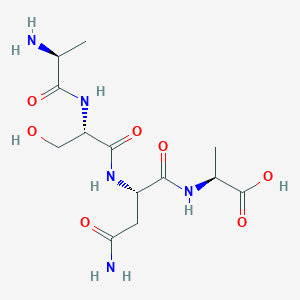![molecular formula C6H12LiN B14209629 Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- CAS No. 833698-08-1](/img/structure/B14209629.png)
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a lithium ion coordinated with a pyrrolidine ring, which is substituted with an ethyl group at the 2-position. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- typically involves the reaction of lithium with a suitable pyrrolidine derivative. One common method is the reaction of lithium metal with (2S)-1-ethyl-2-pyrrolidinone under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of lithium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- can be scaled up by using larger reaction vessels and more efficient mixing techniques. The use of automated systems to control the reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different lithium-containing species.
Substitution: The ethyl group or the lithium ion can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various lithium-containing derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
Wirkmechanismus
The mechanism by which Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- exerts its effects involves its interaction with various molecular targets. The lithium ion can displace other metal ions, such as sodium or potassium, in biological systems, affecting the function of enzymes and receptors. This displacement can alter the activity of these proteins, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium carbonate (Li2CO3)
- Lithium citrate
- Lithium orotate
Comparison
Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]- is unique due to its specific structural features, such as the pyrrolidine ring and the (2S) configuration. Unlike other lithium compounds, it has distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
833698-08-1 |
|---|---|
Molekularformel |
C6H12LiN |
Molekulargewicht |
105.1 g/mol |
IUPAC-Name |
lithium;1-ethylpyrrolidin-5-ide |
InChI |
InChI=1S/C6H12N.Li/c1-2-7-5-3-4-6-7;/h5H,2-4,6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
ALWCRAPCFCXEIR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCN1CCC[CH-]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)


![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)

![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)

![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)


![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)
